molecular formula C18H22ClNO3S B11412585 N-(3-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

N-(3-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B11412585
M. Wt: 367.9 g/mol
InChI Key: BUWFYOPHRHJDCF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(3-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)butanamide
  • N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-fluorobenzamide
  • N-(3-Chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(2-thienyl)acetamide

Uniqueness

N-(3-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C18H22ClNO3S/c19-15-7-4-8-16(12-15)20(17-9-10-24(22,23)13-17)18(21)11-14-5-2-1-3-6-14/h4,7-10,12,14,17H,1-3,5-6,11,13H2

InChI Key

BUWFYOPHRHJDCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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